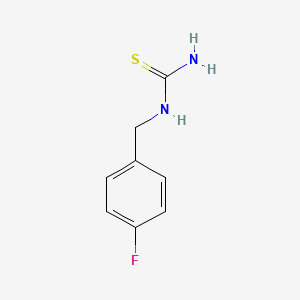

N-(4-fluorobenzyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2S/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJXXZZIIAZHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385072 | |

| Record name | N-(4-fluorobenzyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-74-3 | |

| Record name | N-(4-fluorobenzyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Fluorobenzyl Thiourea and Its Derivatives

Classical Synthesis Approaches (e.g., Isothiocyanate-Mediated Routes)

The most common and classical method for synthesizing N-acyl- and N-aryl-thiourea derivatives involves the reaction of an amine with an isothiocyanate. organic-chemistry.orgijacskros.com Specifically for N-(4-fluorobenzyl)thiourea, the synthesis typically proceeds through the reaction of 4-fluorobenzyl amine with a suitable isothiocyanate.

A prevalent strategy involves the in situ generation of an acyl isothiocyanate. This is often achieved by reacting an acid chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in a dry solvent like acetone (B3395972). nih.govnih.govnih.gov The resulting acyl isothiocyanate is not isolated but is immediately reacted with a primary amine to yield the desired N-acyl thiourea (B124793) derivative. nih.govnih.gov For instance, 2-(4-ethylphenoxymethyl)benzoyl chloride can be reacted with ammonium thiocyanate to form 2-(4-ethylphenoxymethyl)benzoyl isothiocyanate, which then reacts with an aromatic amine to produce the final thiourea derivative. nih.gov

Alternative approaches include the direct reaction of amines with carbon disulfide to form dithiocarbamates, which can then be converted to isothiocyanates or directly to thioureas. organic-chemistry.org Another method involves the reaction of isocyanides with elemental sulfur and amines, which is noted for its high atom economy. organic-chemistry.org

Reaction Pathways and Mechanisms

The fundamental reaction mechanism for the formation of thiourea derivatives from isothiocyanates is a nucleophilic addition. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (–N=C=S). ijacskros.comnih.gov

The general pathway for the isothiocyanate-mediated synthesis of N-acyl thioureas can be summarized as follows:

Formation of Isothiocyanate: An acid chloride reacts with a thiocyanate salt (e.g., NH₄SCN) to form an acyl isothiocyanate intermediate. nih.gov

Nucleophilic Attack: The primary amine's lone pair of electrons on the nitrogen atom attacks the central carbon of the isothiocyanate. nih.gov

Proton Transfer: A proton is transferred from the amine nitrogen to the isothiocyanate nitrogen, resulting in the stable thiourea product.

The reaction is often facilitated by refluxing in a suitable solvent like acetone or dichloromethane. nih.govanalis.com.my The final products are typically solid crystals that can be purified by crystallization. nih.govnih.gov

Derivatization Strategies for Structural Modification

The basic this compound scaffold can be extensively modified to explore structure-activity relationships for various applications. Derivatization strategies focus on introducing different functional groups at various positions on the molecule.

The electronic properties of the thiourea derivatives can be modulated by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the aromatic rings.

Electron-Withdrawing Groups (EWGs): Halogens (such as fluorine, chlorine, and bromine) and nitro groups are common EWGs incorporated into the structure. nih.govnih.govanalis.com.my For example, derivatives have been synthesized with 3-chloro, 3,4-dichloro, or 3-bromo substituents on the benzoyl moiety. nih.gov The presence of multiple fluorine atoms, such as in a 2,4,6-trifluorophenyl ring, is another modification strategy. nih.gov Studies have shown that the introduction of EWGs like a fluorine atom can enhance the biological activity of these compounds. analis.com.my

Electron-Donating Groups (EDGs): Alkoxy groups, such as methoxy (B1213986) (-OCH₃), are frequently used EDGs. nih.govanalis.com.my For instance, N-(4-methoxybenzoyl)-N'-(4-fluorophenyl)thiourea was synthesized to study the effect of an EDG on the benzoyl moiety. analis.com.my The combination of an EDG on one ring and an EWG on another can significantly influence the compound's properties due to a push-pull electronic effect. analis.com.my

Structural modifications are not limited to simple substituent effects. More complex changes to the benzoyl and phenyl parts of the molecule are also explored.

Benzoyl Moiety Modifications: The benzoyl group can be replaced with other acyl groups or have substituents at various positions. For example, research has involved the synthesis of derivatives with 2-(4-ethylphenoxymethyl)benzoyl groups. nih.gov Other modifications include the introduction of substituents like 2-methylbenzoyl. researchgate.net

Phenyl Moiety Modifications: The phenyl ring attached to the thiourea nitrogen can be substituted or replaced. In some derivatives, the 4-fluorophenyl group is a key component, while in others, it is replaced by other substituted phenyl rings, such as 2,4,6-trifluorophenyl or 4-nitrophenyl. nih.gov Bioisosteric replacement is another strategy, where a functional group is swapped for another with similar physical or chemical properties. For example, a sulfamoyl phenyl group might be replaced with a benzoic acid or an ethyl benzoate (B1203000) group. nih.gov

These derivatization strategies allow for the fine-tuning of the molecule's steric, electronic, and lipophilic properties.

Synthetic Yields and Optimization Studies

The yields for the synthesis of this compound derivatives are generally moderate to high, often depending on the specific reactants and conditions used.

Optimization studies focus on reaction time, temperature, and solvent to maximize yield and purity. For instance, refluxing the reaction mixture for several hours is a common practice. nih.govanalis.com.my The choice of solvent, such as anhydrous acetone or dichloromethane, is also critical. nih.govnih.gov Purification is typically achieved through recrystallization from solvents like 2-propanol or ethanol. nih.govmdpi.com

The table below summarizes the reported yields for various N-acyl thiourea derivatives, illustrating the efficiency of the synthetic methods.

| Compound Name | Starting Materials | Yield (%) | Reference |

| 2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide | 2-((4-Methoxyphenoxy)methyl)benzoyl chloride, Ammonium thiocyanate, 2-Aminothiazole | 65% | nih.gov |

| 2-((4-Methoxyphenoxy)methyl)-N-(pyridin-2-ylcarbamothioyl)benzamide | 2-((4-Methoxyphenoxy)methyl)benzoyl chloride, Ammonium thiocyanate, 2-Aminopyridine | 56% | nih.gov |

| 2-((4-Methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide | 2-((4-Methoxyphenoxy)methyl)benzoyl chloride, Ammonium thiocyanate, 2-Amino-6-methylpyridine | 52% | nih.gov |

| 2-((4-Methoxyphenoxy)methyl)-N-(pyrimidin-2-ylcarbamothioyl)benzamide | 2-((4-Methoxyphenoxy)methyl)benzoyl chloride, Ammonium thiocyanate, 2-Aminopyrimidine | 54% | nih.gov |

| 1-(4-fluorophenyl)-3-(4-(octyloxy)phenyl)thiourea | 4-fluorophenyl isothiocyanate, 4-(octyloxy)aniline | 91% | mdpi.com |

| 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea | 1-naphthyl isothiocyanate, 1,3-phenylenediamine | 82% | analis.com.my |

| 1,4-phenylene-bis[3-(α-naphthyl)thiourea] | 1-naphthyl isothiocyanate, 1,4-phenylenediamine | 95% | analis.com.my |

Recent advancements in synthetic methodology, such as microwave-assisted synthesis and mechanochemical methods (ball milling), have been explored for thiourea synthesis to reduce reaction times and improve yields, often under solvent-free conditions. nih.govnih.gov

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with N-(4-fluorobenzyl)thiourea, specific details about its electronic and vibrational states, as well as the environment of its individual atoms, can be ascertained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzyl (B1604629) methylene (B1212753) group (CH₂), the amine protons (NH and NH₂), and the aromatic protons on the fluorophenyl ring. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals would confirm the connectivity of the molecule. For instance, the methylene protons would likely appear as a doublet, coupled to the adjacent NH proton. The aromatic protons would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR: The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. Key signals would include the thiocarbonyl carbon (C=S), which typically appears significantly downfield, the methylene carbon, and the distinct carbons of the 4-fluorophenyl ring. The carbon atoms bonded to fluorine would show characteristic coupling (C-F coupling), providing further structural confirmation.

While these techniques are standard for characterization, specific, publicly available experimental NMR data for this compound is limited in the reviewed scientific literature.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to:

N-H stretching: Typically observed in the region of 3100-3500 cm⁻¹, indicating the presence of the amine groups.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 2850-3100 cm⁻¹.

C=S stretching: The thiocarbonyl group (thione) has a characteristic stretching vibration, often found in the 1200-1300 cm⁻¹ region.

C-N stretching: These vibrations occur in the fingerprint region, typically between 1250-1350 cm⁻¹.

C-F stretching: A strong absorption band for the carbon-fluorine bond is expected in the range of 1000-1250 cm⁻¹.

Detailed experimental FTIR spectra for this specific compound are not widely published.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on fragmentation patterns.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 185.05432 |

| [M+Na]⁺ | 207.03626 |

| [M-H]⁻ | 183.03976 |

| [M+NH₄]⁺ | 202.08086 |

| [M+K]⁺ | 223.01020 |

Data sourced from PubChem uni.lu

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, absorption bands are typically observed due to π→π* transitions within the benzene (B151609) ring and n→π* transitions associated with the thiocarbonyl group.

The UV-Vis spectrum would help in characterizing the chromophores of the molecule. However, specific experimental UV-Vis absorption maxima for this compound are not documented in the surveyed literature.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and intermolecular interactions in the solid state.

If single crystals of this compound could be grown, X-ray diffraction analysis would determine its crystal system (e.g., monoclinic, triclinic, orthorhombic) and space group. The space group describes the symmetry elements present within the crystal lattice. This information is fundamental to understanding the packing of molecules and the nature of intermolecular forces, such as hydrogen bonding involving the N-H and C=S groups, which are crucial in the solid-state structure of thiourea (B124793) derivatives.

A review of the scientific literature did not yield specific crystallographic data for this compound.

Molecular Conformations in the Crystalline State

In the solid state, thiourea derivatives exhibit distinct conformational preferences. The core thiourea moiety, -NH-C(=S)-NH-, typically adopts a planar or near-planar geometry. The conformation is often described by the relative orientation of the substituents attached to the nitrogen atoms with respect to the C=S bond.

Studies on analogous compounds, such as N-(4-chlorobenzoyl)-N′-(3-fluorophenyl)thiourea, show that the molecule frequently adopts a trans-cis configuration across the C-N bonds of the thiourea unit. nih.gov In such a conformation, one substituent is trans and the other is cis to the thiono (C=S) group. This arrangement is a common feature in many N-acyl and N-aryl thiourea derivatives. nih.govresearchgate.net The planarity of the thiourea fragment is crucial for enabling effective electronic delocalization. nih.gov

Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π interactions)

The supramolecular structure of thiourea derivatives in the crystalline state is heavily influenced by a network of hydrogen bonds. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom of the thiono group is a primary hydrogen bond acceptor.

A predominant and characteristic interaction in the crystal packing of many thiourea compounds is the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds. akademisains.gov.myresearchgate.net This interaction creates a stable eight-membered ring motif, often denoted as R²₂(8). Beyond this primary interaction, other hydrogen bonds, such as N-H···O (in acylthioureas) or C-H···S, C-H···O, and C-H···N, play significant roles in stabilizing the crystal lattice, often forming extended one-dimensional chains or more complex three-dimensional networks. nih.govakademisains.gov.myresearchgate.net

In addition to classical hydrogen bonds, weaker interactions like C-H···π interactions are also important, particularly with the presence of the 4-fluorobenzyl group. These interactions involve a hydrogen atom from an alkyl or aryl group interacting with the π-electron cloud of the aromatic ring. nih.govresearchgate.net The fluorine substituent on the benzyl ring can also participate in weak C-H···F or F···π interactions, further directing the molecular packing. researchgate.net The collective effect of these varied intermolecular forces dictates the final crystal structure. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing | Reference |

|---|---|---|---|---|

| N-H···S Hydrogen Bond | N-H (Thiourea) | S (Thiourea) | Forms characteristic R²₂(8) dimers, primary structural motif. | akademisains.gov.myresearchgate.net |

| C-H···O Hydrogen Bond | C-H (Aryl/Alkyl) | O (in acyl derivatives) | Links molecules into chains or sheets. | nih.govakademisains.gov.my |

| C-H···S Hydrogen Bond | C-H (Aryl/Alkyl) | S (Thiourea) | Contributes to the stability of the overall 3D network. | nih.govakademisains.gov.my |

| C-H···π Interaction | C-H | π-system (Aromatic ring) | Stabilizes packing, especially in aromatic derivatives. | nih.gov |

Electronic Delocalization within the Molecular Structure

The electronic structure of the thiourea functional group is characterized by significant electron delocalization. The lone pair of electrons on the nitrogen atoms can be delocalized into the π-system of the C=S double bond. nih.gov This delocalization results in a partial double bond character for the C-N bonds and a reduced double bond character for the C=S bond.

This effect is evident in crystallographic data, where the C-N bond lengths in thioureas (typically around 1.33-1.35 Å) are shorter than a standard C-N single bond, and the C=S bond length (around 1.69-1.71 Å) is longer than a typical C=S double bond. nih.gov The extent of this delocalization can be influenced by the substituents attached to the nitrogen atoms. The electron-withdrawing or -donating nature of the 4-fluorobenzyl group can modulate the electron density across the N-C-S skeleton, which in turn affects the strength of intermolecular interactions and the molecule's chemical reactivity. nih.gov

Theoretical Chemistry Approaches to Structural Analysis

To complement experimental data and to investigate molecules for which crystal structures are unavailable, theoretical chemistry methods are invaluable. These computational approaches can predict molecular geometries, analyze conformational stability, and describe electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the equilibrium geometry of molecules. By optimizing the structure of this compound, one can obtain detailed information about bond lengths, bond angles, and dihedral angles. A common approach involves using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher. sciensage.infonih.govnih.gov

DFT calculations on various thiourea derivatives have consistently reproduced experimental geometries well. sciensage.info For this compound, such calculations would likely confirm the planarity of the N-C(=S)-N core and predict the rotational orientation of the 4-fluorobenzyl group relative to this plane. The results can be used to understand the intrinsic structural parameters of the molecule in the absence of crystal packing forces.

| Parameter | Description | Typical Calculated Value | Reference |

|---|---|---|---|

| C=S Bond Length | Thiono group bond length | ~1.68 - 1.72 Å | nih.gov |

| C-N Bond Length | Bonds within the thiourea core | ~1.34 - 1.38 Å | nih.gov |

| N-C-N Bond Angle | Angle within the thiourea plane | ~116° - 118° | sciensage.info |

| N-C-S Bond Angle | Angle within the thiourea plane | ~120° - 122° | sciensage.info |

Conformational Energy Landscape Analysis

Conformational analysis investigates the energy of a molecule as a function of its geometry, specifically the rotation around its single bonds. lumenlearning.comucalgary.ca For this compound, key rotatable bonds include the C-C and C-N bonds connecting the benzyl group to the thiourea core.

By systematically rotating these bonds and calculating the corresponding energy at each step using methods like DFT, a potential energy surface or "landscape" can be generated. libretexts.org This landscape reveals the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. maricopa.edulibretexts.org

For instance, the rotation around the benzyl C-N bond would reveal different spatial arrangements, some of which may be stabilized by intramolecular hydrogen bonds or destabilized by steric clashes. maricopa.edu The analysis helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature, which is crucial for interpreting its behavior in solution and its ability to interact with biological targets. The energy differences between staggered (gauche and anti) and eclipsed conformations define the rotational energy barriers. libretexts.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as N-(4-fluorobenzyl)thiourea, might interact with a biological target.

Target Protein Identification and Binding Site Analysis (e.g., SIRT1 inhibition)

Research into thiourea (B124793) derivatives has frequently identified Sirtuin-1 (SIRT1), a histone deacetylase involved in various cellular processes including cancer, as a potential therapeutic target. unair.ac.idresearchgate.netresearchgate.netnih.govundip.ac.idrsc.orgresearchgate.net Studies on analogues, such as N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives, have been conducted to evaluate their inhibitory potential against SIRT1, often using the protein structure with PDB ID: 4I5I. unair.ac.idresearchgate.netchula.ac.th However, specific molecular docking studies identifying and analyzing the binding site of this compound with SIRT1 or other protein targets have not been found in the reviewed literature. The bioactivity of thiourea derivatives is often linked to the nitrogen atoms acting as hydrogen-bond donors and the sulfur atom providing a complementary binding site, which together can facilitate interactions with various enzymes. biointerfaceresearch.com

Ligand-Protein Interaction Mechanisms

The mechanism of how a ligand binds to its target protein is crucial for understanding its potential efficacy. This involves identifying key amino acid residues and the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, or π-stacking. For related compounds, detailed interactions have been described. For instance, some thiourea derivatives are predicted to form hydrogen bonds and steric interactions within the SIRT1 active site. chula.ac.th Another study on a different derivative targeting tyrosinase noted π-stacking interactions with histidine residues and hydrophobic contacts. However, for this compound itself, specific ligand-protein interaction mechanisms derived from computational studies are not available in the reviewed sources.

Prediction of Binding Affinities and Rerank Scores

Binding affinity, often expressed as a binding energy value (e.g., in kcal/mol) or a docking score, predicts the strength of the interaction between a ligand and its target. Lower binding energy values typically indicate a more stable and favorable interaction. For various thiourea derivatives, docking studies have reported rerank scores (RS) and binding affinities against targets like SIRT1. unair.ac.idresearchgate.netchula.ac.th For example, a study on N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives reported rerank scores, where a lower score predicted higher activity. unair.ac.id Unfortunately, specific predicted binding affinities or rerank scores for this compound are not present in the available literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time, offering a view of the dynamic behavior of a ligand-protein complex in a simulated biological environment. nih.gov

Dynamic Binding Behavior with Target Receptors

Beyond static docking poses, MD simulations can reveal how the binding between a ligand and its receptor behaves over time. This includes the persistence of key interactions and potential conformational changes in the protein or ligand. For some thiourea derivatives, MD simulations have confirmed stable binding within the active site of their target enzymes, identifying key residues that maintain the interaction throughout the simulation. rsc.orgjppres.com This level of detailed dynamic analysis is not currently available for this compound based on the reviewed scientific reports.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to understand the relationship between the chemical structures of compounds and their biological activities. analis.com.my For thiourea derivatives, including this compound, QSAR studies are instrumental in predicting their potential as therapeutic agents and guiding the synthesis of more potent and selective molecules. researchgate.netdergipark.org.tr These models work by correlating variations in the structural or physicochemical properties of a series of compounds with changes in their observed biological responses. analis.com.my

Predictive Models for Biological Activity

Predictive modeling is a fundamental aspect of early-stage drug discovery, allowing researchers to estimate the biological activity of novel or untested compounds. researchgate.netcas.org For thiourea derivatives, various statistical and machine learning methods are employed to build robust QSAR models. nih.gov

Commonly used techniques include:

Multiple Linear Regression (MLR): This method establishes a linear equation that relates the biological activity to a set of molecular descriptors. sciencepublishinggroup.com In a study on thiourea derivatives with anticancer activity, MLR was used to create a model with good predictive power, yielding a high correlation coefficient (R² = 0.906). sciencepublishinggroup.comsciencepublishinggroup.com

Partial Least Squares (PLS): PLS is particularly useful when dealing with a large set of descriptors, as it can handle multicollinearity and model the relationship between descriptors and biological activity. analis.com.my One QSAR study on carbonyl thiourea derivatives found a PLS-based model to be the most effective for predicting anti-amoebic properties. researchgate.net

Artificial Neural Networks (NNs): NNs are machine learning algorithms inspired by the human brain that can capture complex, non-linear relationships between molecular structure and activity. nih.gov They are often used when simple linear models are insufficient. uminho.pt

Random Forest (RF) and Gradient Boosting: These are ensemble machine learning techniques that build multiple decision trees to make a prediction. nih.gov They are known for their high accuracy and have been successfully used to predict the biological activity of various inhibitors. nih.gov

These predictive models enable the rapid virtual screening of large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. patsnap.com This significantly reduces the time and cost associated with drug development. patsnap.com For a series of compounds related to this compound, a well-validated QSAR model could predict activities such as anticancer, antibacterial, or enzyme inhibition, based on calculated molecular properties. researchgate.netmdpi.com

Physicochemical Descriptors and Their Influence on Activity

The predictive power of a QSAR model depends entirely on the molecular descriptors used to build it. taylorandfrancis.com These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. taylorandfrancis.com For this compound and its analogs, several classes of descriptors are crucial for determining biological activity.

Key physicochemical descriptors and their influence include:

Lipophilicity (LogP): This descriptor measures a compound's solubility in fatty or non-polar environments. The fluorine atom in this compound enhances its lipophilicity, which can improve its ability to cross biological membranes and reach its target. researchgate.netchemimpex.com In one QSAR study of thioureas, LogP was identified as a priority descriptor for predicting anticancer activity. sciencepublishinggroup.comsciencepublishinggroup.com

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges describe how a molecule will interact with biological targets. researchgate.net The electronegative fluorine atom on the benzyl (B1604629) ring influences the electronic distribution of this compound, which is critical for forming interactions like hydrogen bonds with receptors. dergipark.org.tr

Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule. taylorandfrancis.com Examples include molecular weight, molecular volume, surface area, and the number of rotatable bonds. nih.gov The number of rotatable bonds, for instance, has been positively correlated with the toxic effects of some drugs on renal cells. nih.gov

Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations, such as bond lengths and vibration frequencies, can also be critical. A QSAR study on thioureas found that the bond length d(C=N2) and the vibration frequency of carbonyl groups were important for predicting activity. sciencepublishinggroup.comsciencepublishinggroup.com

| Descriptor Class | Specific Example | Potential Influence on Activity of this compound | Reference |

|---|---|---|---|

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and bioavailability. The fluoro group increases lipophilicity. | sciencepublishinggroup.comchemimpex.com |

| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. A smaller gap can indicate higher reactivity. | researchgate.net |

| Electronic | Dipole Moment | Affects solubility and the ability to form electrostatic interactions with a target. | researchgate.net |

| Steric/Topological | Molecular Weight | Affects diffusion and transport across membranes. | researchgate.net |

| Steric/Topological | Number of Rotatable Bonds | Influences conformational flexibility and binding affinity to a receptor. | nih.gov |

| Quantum Chemical | Bond Lengths (e.g., C=S, C-N) | Key structural parameters that can directly impact interaction geometry with a biological target. | sciencepublishinggroup.comsciencepublishinggroup.com |

| Structural | Number of Hydrogen Bond Donors/Acceptors | Crucial for forming specific hydrogen bonds with enzyme or receptor active sites. The thiourea moiety has both donor (N-H) and acceptor (C=S) sites. | dergipark.org.tr |

De Novo Drug Design and Lead Optimization based on Computational Insights

Computational insights derived from QSAR, molecular docking, and other modeling techniques are pivotal for both de novo drug design and lead optimization. patsnap.comnih.gov De novo design involves creating entirely new molecules from scratch, often using algorithms that piece together molecular fragments to fit a specific target site. nih.govmdpi.com Lead optimization, conversely, is the iterative process of refining a known active compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com

For a compound like this compound, computational tools can guide its optimization. If QSAR studies reveal that higher lipophilicity is correlated with better activity, medicinal chemists might explore analogs with different halogen substitutions on the benzyl ring. If steric bulk in a particular region is found to be detrimental, the structure could be simplified. nih.gov This iterative cycle of design, synthesis, and testing is significantly accelerated by computational predictions. patsnap.com

For example, molecular docking simulations can predict how this compound and its derivatives bind to a specific protein target. nih.gov These simulations provide a 3D model of the interaction, highlighting key hydrogen bonds or hydrophobic contacts. nih.gov This information is invaluable for lead optimization, as it allows chemists to propose specific modifications to enhance these interactions. nih.gov A structure-activity relationship (SAR) analysis might show that modifying the benzyl moiety greatly improves activity, guiding further design efforts. nih.gov

Generative neural networks represent a modern approach to de novo design, capable of generating vast libraries of novel, synthesizable molecules tailored to a specific biological target. mdpi.comyoutube.com Such an approach could use the this compound scaffold as a starting point to generate new potential inhibitors with optimized properties.

| Computational Insight (Hypothetical) | Lead Optimization Strategy for this compound | Rationale | Reference |

|---|---|---|---|

| QSAR model indicates a negative correlation between molecular size and activity. | Synthesize analogs with smaller substituents on the phenyl ring (e.g., replace fluoro with hydrogen). | To improve fit within a sterically constrained binding pocket. | nih.gov |

| Docking simulation shows an unoccupied hydrophobic pocket near the benzyl group. | Add small, non-polar groups to the benzyl ring, such as a methyl or ethyl group. | To create additional favorable hydrophobic interactions and increase binding affinity. | nih.gov |

| QSAR model highlights the importance of hydrogen bond donors. | Modify the thiourea core or add functional groups capable of donating hydrogen bonds. | To enhance specific interactions with key residues in the target's active site. | dergipark.org.tr |

| Pharmacokinetic prediction suggests poor water solubility. | Introduce polar functional groups (e.g., hydroxyl, carboxyl) to the structure. | To improve solubility and absorption characteristics without compromising activity. | researchgate.net |

In-depth Analysis of this compound in Coordination Chemistry

The field of coordination chemistry extensively investigates the role of thiourea derivatives as versatile ligands for a host of transition metal ions. This is due to the presence of sulfur and nitrogen donor atoms within the thiourea moiety, which allows for diverse bonding modes. However, a thorough review of scientific literature reveals a significant lack of specific research focused on the coordination chemistry of This compound . While numerous studies have been conducted on analogous thiourea compounds, particularly N-acyl and N-aryl derivatives, the specific coordination behavior of this compound with transition metals remains largely undocumented in published research.

General principles of thiourea coordination chemistry can provide a hypothetical framework, but specific experimental data for this compound, as demanded by the user's strict outline, is not available. For instance, research on N,N-dialkyl-N′-benzoylthiourea derivatives shows that they often coordinate to metal ions like Nickel(II) and Copper(II) in a bidentate fashion through the carbonyl oxygen and the thiourea sulfur atom, typically forming square planar complexes. cardiff.ac.ukresearchgate.net This mode of coordination is facilitated by the presence of the benzoyl group, which is absent in this compound. The substitution of a benzyl group for a benzoyl group removes the oxygen donor atom, fundamentally altering the potential coordination behavior of the ligand.

Similarly, studies on other thiourea derivatives highlight various coordination possibilities. Depending on the substituents and reaction conditions, thioureas can act as monodentate ligands, coordinating solely through the sulfur atom, or as bridging ligands. mdpi.comuobasrah.edu.iq The formation of complexes with specific geometries such as octahedral or trigonal bipyramidal is also documented for various thiourea-metal systems. uobasrah.edu.iq

Despite the extensive research on the coordination chemistry of the broader thiourea family, the absence of specific studies on this compound means that any discussion on its reaction conditions, ligand-to-metal ratios, the geometry of its complexes with Ni(II), Cu(II), Co(II), Pd(II), or Ru(III), and its specific spectroscopic and crystallographic features would be purely speculative. The strict adherence to scientifically accurate and sourced information, as per the user's request, cannot be fulfilled without dedicated research on this particular compound.

Coordination Chemistry and Metal Complex Formation

Structural Characterization of Metal Complexes

Chelate Ring Formation and Electronic Delocalization in Complexes

The ability of thiourea (B124793) derivatives to form stable chelate rings with transition metal ions is a key feature of their coordination chemistry. In many N-aroyl-N'-substituted thiourea complexes, the ligand acts as a bidentate chelate, coordinating to the metal center through the carbonyl oxygen and thiocarbonyl sulfur atoms. scispace.comresearchgate.net This chelation results in the formation of a stable six-membered ring.

In other cases, such as with certain ruthenium and iridium half-sandwich compounds, thiourea derivatives can coordinate in a bidentate fashion through nitrogen and sulfur atoms (N,S-chelation), resulting in the formation of a 7-membered metalla-ring. nih.gov Similarly, a binuclear Cu(I) complex of N-(2-thiophenecarbonyl)-N′-(3-Cl-4-F-phenyl)thiourea shows the ligand coordinating as a bidentate N,S donor. rsc.org

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes derived from thiourea ligands provides insight into their redox properties and potential applications in electrochemistry.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a widely used technique to investigate the electrochemical properties of these compounds. Studies on copper(II) and nickel(II) complexes of N-(dimethylcarbamothioyl)-4-fluorobenzamide, an analogue of the subject compound, have shown that they are electroactive in aprotic media like dichloromethane. scispace.comresearchgate.net The cyclic voltammogram of the copper(II) complex typically shows a quasi-reversible reduction wave corresponding to the Cu(II)/Cu(I) redox couple. scispace.com The nickel(II) complex also demonstrates electroactive properties, exhibiting redox processes attributable to the metal center. scispace.comtechno-serv.net The specific potentials of these redox events are influenced by the ligand structure and the coordination environment of the metal ion. For other thiourea complexes, such as those with Co(II) and Ni(II), irreversible reduction peaks have been observed, corresponding to Metal(II)/Metal(I) and Metal(III)/Metal(II) transitions. techno-serv.net

Table 1: Electrochemical Data for Selected Thiourea Metal Complexes This table is representative of data for analogous compounds, as specific data for N-(4-fluorobenzyl)thiourea complexes was not detailed in the provided sources.

| Complex | Redox Process | Potential (V) vs. Ag/AgCl | Characteristics | Source |

|---|---|---|---|---|

| [Cu(L)₂] | Cu(II)/Cu(I) | Varies | Quasi-reversible | scispace.com, researchgate.net |

| [Ni(L)₂] | Ni(II)/Ni(I) | Varies | Irreversible | scispace.com, techno-serv.net |

| [Co(L)₂] | Co(II)/Co(I) | ~ -1.73 | Irreversible | techno-serv.net |

(L represents a generic N-aroyl-N'-substituted thiourea ligand)

Biological Activity of Metal Complexes (in vitro)

While thiourea ligands themselves can exhibit biological activity, their coordination to metal ions often leads to a significant enhancement of these properties. researchgate.netmdpi.com This is a widely observed phenomenon in medicinal inorganic chemistry, where complexation can improve cellular uptake, introduce new mechanisms of action, and overcome resistance pathways. nih.gov

Enhanced Antimicrobial Activity of Complexes

The metal complexes of thiourea derivatives frequently show superior antimicrobial activity compared to the free ligands. mdpi.com The increased lipophilicity of the complexes often facilitates their transport across the microbial cell membrane. Once inside, the metal ion can be released to interact with various cellular targets, or the complex as a whole can exert its effect.

For example, Cu(II) complexes of 1,3-disubstituted thiourea derivatives have demonstrated significantly higher antimicrobial activity than the parent ligands. nih.gov One such complex was found to be highly active against 19 strains of methicillin-resistant Staphylococci, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. nih.gov This activity was linked to the dual inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov Studies on other thiourea complexes against bacteria like Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae also confirm that metal coordination can lead to potent antibacterial agents. mdpi.com

Table 2: In Vitro Antimicrobial Activity of a Representative Thiourea-Copper Complex Data based on findings for Cu(II) complexes with structurally related thiourea ligands.

| Organism | Compound | MIC (µg/mL) | Source |

|---|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Cu(II)-thiourea complex | 2 | nih.gov |

| Staphylococcus epidermidis | Cu(II)-thiourea complex | 0.5–2 | nih.gov |

The specific thiourea ligand in the source is 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea.

Anticancer Potential of Thiourea-Metal Complexes

The anticancer properties of thiourea derivatives are often dramatically amplified upon complexation with metal ions such as gold, silver, platinum, and copper. researchgate.netnih.gov The free thiourea ligands frequently show little to no cytotoxicity, whereas their metal complexes can exhibit excellent cytotoxic values against various cancer cell lines. researchgate.netmdpi.com

For instance, studies on gold and silver complexes with thiourea ligands bearing a phosphine (B1218219) group showed that coordination to the metal was essential for cytotoxicity against HeLa, A549, and Jurkat cancer cell lines. researchgate.netnih.gov In another study, Cu(II) and Pt(IV) complexes of N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide were evaluated against human prostate cancer (PC3) and liver cancer (HepG2) cell lines, demonstrating the pharmaceutical potential of such compounds. tjnpr.org The nature of the metal ion plays a crucial role; gold complexes were often found to be more cytotoxic than the corresponding silver complexes in one study. researchgate.net The structural characteristics of the complex, such as the presence of ancillary ligands, also strongly influence the cytotoxic activity. researchgate.netnih.gov

Table 3: In Vitro Anticancer Activity (IC₅₀) of Representative Thiourea-Metal Complexes This table is a composite of findings for various thiourea-metal complexes against different cell lines.

| Cell Line | Complex Type | IC₅₀ (µM) | Source |

|---|---|---|---|

| HeLa (Cervical Cancer) | Gold(I)-thiourea complex | Varies (often low µM) | researchgate.net |

| A549 (Lung Cancer) | Gold(I)-thiourea complex | Varies (often low µM) | researchgate.net |

| Jurkat (T-cell Leukemia) | Silver(I)-thiourea complex | Varies (often low µM) | researchgate.net |

| PC3 (Prostate Cancer) | Cu(II)-benzoyl thiourea complex | Activity demonstrated | tjnpr.org |

Structure Activity Relationship Sar and Mechanistic Hypotheses

Influence of Substituents on Biological Activity

The nature and position of substituents on the aromatic rings and the thiourea (B124793) backbone of N-(4-fluorobenzyl)thiourea derivatives play a pivotal role in modulating their biological effects. These modifications can influence the electronic, lipophilic, and steric properties of the molecule, which in turn affect its absorption, distribution, metabolism, excretion, and target-binding affinity.

The electronic properties of substituents on the phenyl rings of thiourea derivatives significantly impact their biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density distribution across the molecule, influencing its reactivity and interaction with biological targets. studypug.comresearchgate.net

Generally, the introduction of electron-withdrawing groups , such as nitro (-NO2), cyano (-CN), and halogens (e.g., -F, -Cl), tends to enhance the biological activity of many thiourea derivatives. biointerfaceresearch.comrsc.org For instance, EWGs can increase the acidity of the N-H protons in the thiourea moiety, facilitating stronger hydrogen bonding with target proteins. biointerfaceresearch.com Studies on various thiourea derivatives have shown that the presence of EWGs on the aromatic ring can lead to increased anticancer and antimicrobial activities. rsc.orgnih.gov For example, research on N,N-chelated iridium(III) complexes demonstrated that the introduction of an electron-withdrawing group like –Cl or –NO2 resulted in increased anticancer activity, while electron-donating groups like –NH2 or –OH decreased it. rsc.org

The following table summarizes the general influence of electron-withdrawing and electron-donating groups on the biological activity of thiourea derivatives.

| Group Type | Examples | General Effect on Biological Activity |

| Electron-Withdrawing Groups (EWGs) | -NO₂, -CN, -Cl, -F | Often enhances activity by increasing the acidity of N-H protons and promoting stronger target interactions. |

| Electron-Donating Groups (EDGs) | -OH, -NH₂, -OCH₃, Alkyl groups | Effects can be variable, sometimes increasing and other times decreasing activity depending on the specific molecular context and biological target. |

This table provides a generalized summary. The actual effect can be compound and target-specific.

The lipophilicity and steric properties of this compound and its derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. ubaya.ac.idrasayanjournal.co.in

Lipophilicity , often quantified as the logarithm of the partition coefficient (log P), influences a molecule's ability to cross biological membranes. nih.gov For a drug to be effective, it must possess a balance of lipophilicity and hydrophilicity to navigate from the site of administration to its target. In the context of N-benzoyl-N'-phenylthiourea derivatives, lipophilic parameters have been shown to play a role in the penetration of the drug into cell membranes. ubaya.ac.idrasayanjournal.co.in However, excessively high lipophilicity can lead to poor solubility in aqueous environments and non-specific binding to plasma proteins, which can reduce bioavailability. nih.gov

Steric properties , which relate to the size and shape of the molecule, are crucial for determining the strength of the interaction between a drug and its biological target. ubaya.ac.idrasayanjournal.co.in The spatial arrangement of atoms and functional groups dictates how well a molecule can fit into the binding site of a receptor or enzyme. For N-benzoyl-N'-phenylthiourea compounds, steric parameters were found to have a more significant effect on antiviral activity compared to lipophilic and electronic parameters. ubaya.ac.idrasayanjournal.co.in Bulky substituents can sometimes hinder the optimal binding of a molecule to its target, as observed in some bis-substituted thiourea azo derivatives where the bulky nature of the molecule prevented interaction with the receptor. tandfonline.com

The interplay between lipophilicity and steric factors is complex. For instance, in a study of N-[4-(methylsulfonylamino)benzyl]thiourea analogues as vanilloid receptor antagonists, the 4-t-butylbenzyl group, which is both lipophilic and sterically demanding, was found to be one of the most favorable groups for high receptor binding and potent antagonism. nih.gov This highlights that the ideal properties are often target-specific.

The following table outlines the general impact of lipophilicity and steric properties on the biological activity of thiourea derivatives.

| Property | Description | General Impact on Biological Activity |

| Lipophilicity | The ability of a compound to dissolve in fats, oils, and non-polar solvents. | A balanced lipophilicity is crucial for membrane permeability and reaching the target. Both too low and too high lipophilicity can be detrimental. |

| Steric Properties | The three-dimensional arrangement of atoms in a molecule. | Affects the "fit" of the molecule into the binding site of a biological target. Bulky groups can either enhance or hinder activity depending on the target's architecture. |

This table provides a generalized summary. The actual effect is dependent on the specific compound and its biological target.

Halogenation, and particularly the introduction of fluorine atoms, can profoundly influence the biological activity of thiourea derivatives. The position of the halogen on the aromatic ring is often critical. nih.govtandfonline.com

In a broader context of drug design, fluorine substitution is a common strategy to improve a compound's properties. It can block sites of metabolism, thereby increasing the drug's half-life, and can also lead to stronger interactions with biological targets through the formation of hydrogen bonds or other non-covalent interactions. nih.gov For example, in studies of tyrosinase inhibitors, the fluorine atom of a 4-fluorobenzyl group was found to establish crucial halogen bonding interactions with key residues in the catalytic site of the enzyme. nih.gov

The following table summarizes the effects of halogenation on the biological activity of thiourea derivatives.

| Halogenation Aspect | Description | General Impact on Biological Activity |

| Presence of Fluorine | Introduction of a fluorine atom onto the aromatic ring. | Often enhances metabolic stability, binding affinity, and overall biological activity. Can act as a hydrogen bond acceptor. |

| Position of Halogen | The specific location of the halogen on the aromatic ring (e.g., ortho, meta, para). | The position is critical and can significantly alter the electronic and steric properties, leading to different levels of activity. |

| Type of Halogen | The specific halogen used (e.g., F, Cl, Br, I). | Different halogens have varying sizes, electronegativities, and lipophilicities, leading to distinct effects on activity. |

This table provides a generalized summary. The actual effect is highly dependent on the specific compound and its biological target.

Identification of Pharmacophore Groups

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and related compounds, the key pharmacophoric features can be identified by analyzing the common structural motifs present in active molecules. researchgate.netmdpi.com

The central thiourea moiety (-NH-C(=S)-NH-) is a crucial pharmacophoric element. researchgate.netwikipedia.org The sulfur atom can act as a hydrogen bond acceptor, while the two nitrogen atoms and their attached protons can act as hydrogen bond donors. This allows for multiple points of interaction with a biological target. The thione group (C=S) is a key feature responsible for the biological activity of many thiourea derivatives. researchgate.net

The aromatic rings , in this case, the 4-fluorobenzyl group and potentially another aromatic or heterocyclic substituent, are also vital components of the pharmacophore. mdpi.comnih.gov These rings can engage in hydrophobic and π-stacking interactions with the target protein. The substituents on these rings, as discussed previously, fine-tune the electronic and steric properties of the molecule.

In essence, the pharmacophore for many biologically active thiourea derivatives can be described as having:

A hydrogen bond donor-acceptor-donor system in the thiourea backbone.

One or two hydrophobic/aromatic regions provided by the substituted benzyl (B1604629) or other cyclic groups.

The spatial arrangement of these features is critical for proper binding to the target. Molecular modeling and pharmacophore mapping studies are often used to define the ideal distances and angles between these pharmacophoric points. nih.gov

Correlation between Molecular Structure and Biological Target Interaction

The biological activity of this compound and its analogs arises from their interaction with specific biological targets, such as enzymes or receptors. The molecular structure of these compounds directly dictates the nature and strength of these interactions. nih.govresearchgate.netnih.gov

The thiourea core is often involved in forming key hydrogen bonds with amino acid residues in the active site of a target protein. biointerfaceresearch.com For example, in the inhibition of VEGFR2 by certain thiourea derivatives, the thiourea N-H group was found to form a hydrogen bond with an aspartate residue, while an aniline (B41778) N-H group interacted with a glutamate (B1630785) residue. biointerfaceresearch.com

The substituted benzyl group, including the 4-fluorobenzyl moiety, typically fits into a hydrophobic pocket of the target. nih.gov The nature and position of the substituent on this ring can influence the binding affinity. For instance, the fluorine atom at the 4-position can enhance binding through favorable interactions within this pocket.

Molecular docking studies are frequently employed to visualize and understand these interactions at an atomic level. nih.govresearchgate.net These computational methods can predict the binding mode of a ligand within the active site of a target and help to explain the observed structure-activity relationships. For example, docking studies of thiourea derivatives into the active site of E. coli DNA gyrase B have provided insights into their binding affinity and orientation. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings

Research into N-(4-fluorobenzyl)thiourea and its derivatives has revealed a compound of significant interest across multiple scientific disciplines. The core structure, featuring a fluorinated benzyl (B1604629) group attached to a thiourea (B124793) backbone, has been a focal point for investigating structure-activity relationships. The presence of the fluorine atom is often highlighted for its potential to increase lipophilicity, which may enhance the transport of the molecule across cell membranes and improve bioavailability. mdpi.com

A substantial body of research has focused on the synthesis of this compound and related N-benzoylthioureas. These synthetic routes are well-established, often involving the reaction of a suitably substituted benzoyl isothiocyanate with an amine, or the reaction of an isothiocyanate with an aniline (B41778). nih.govsioc-journal.cnnih.govmdpi.com This has enabled the creation of a diverse library of derivatives for biological screening.

The coordination chemistry of thiourea derivatives, including those with a 4-fluorobenzyl or 4-fluorobenzoyl moiety, has been extensively explored. These ligands readily form complexes with a variety of transition metals, such as copper(II), nickel(II), platinum(IV), and cobalt(II). researchgate.netresearchgate.nettjnpr.orguobasrah.edu.iq The thiourea ligand typically coordinates to the metal center through its sulfur and oxygen or nitrogen atoms, forming stable chelate rings. researchgate.netresearchgate.net The resulting metal complexes often exhibit distinct geometries, including square planar and tetrahedral arrangements, and have been characterized using techniques like single-crystal X-ray diffraction. researchgate.netresearchgate.net

The biological activities of this compound derivatives and their metal complexes are a major area of investigation. Numerous studies have reported their potential as anticancer agents against various cell lines, including prostate (PC3), liver (HepG2), and breast cancer (MCF-7). mdpi.comtjnpr.orgresearchgate.net The proposed mechanisms often involve the inhibition of key enzymes like protein kinases (e.g., EGFR and HER-2) or carbonic anhydrase. researchgate.netnih.gov Furthermore, significant antimicrobial—both antibacterial and antifungal—activities have been documented for various fluorinated thiourea derivatives. mdpi.comnih.gov Other reported biological applications include roles as vanilloid receptor antagonists and plant growth regulators. sioc-journal.cnnih.gov

Unexplored Research Avenues and Gaps

Despite the breadth of existing research, several areas concerning this compound remain underexplored. A primary gap is the detailed elucidation of its mechanism of action in various biological systems. While enzyme inhibition is often proposed, comprehensive studies to pinpoint specific molecular targets and downstream signaling pathways are often lacking. For instance, in its anticancer applications, the precise interactions leading to cell apoptosis or growth inhibition need further clarification. mdpi.comresearchgate.net

The full spectrum of its antimicrobial activity has not been completely mapped out. While activity against common bacterial and fungal strains has been shown, investigations into its efficacy against drug-resistant microbes, biofilms, and a wider range of pathogenic species are needed. mdpi.comnih.gov Similarly, while initial studies on plant growth regulation exist, its potential in agriculture as a pesticide or herbicide has not been fully realized. sioc-journal.cn

While the synthesis of various derivatives is well-documented, the exploration of this compound as a scaffold for developing new classes of compounds is still in its early stages. For example, its use in the synthesis of heterocyclic compounds, such as tetrazoles, from the thiourea precursor has been explored for other derivatives and could be a fruitful avenue for this compound as well. nih.gov

The potential of this compound in material science is another significant gap. Thiourea derivatives have shown promise as corrosion inhibitors and in the development of new polymers, but specific research focusing on the 4-fluoro-substituted variant is limited. nih.govuobasrah.edu.iq Its unique electronic properties conferred by the fluorine atom might lead to novel applications in nonlinear optical materials or specialized polymers. researchgate.net

Potential for Further Development and Applications in Chemical Biology

The existing body of research provides a strong foundation for the future development of this compound in chemical biology. Its demonstrated ability to interact with biological targets makes it an excellent candidate for the design of specific chemical probes. By modifying the core structure, researchers could develop tools to study the function and regulation of enzymes like carbonic anhydrases or specific protein kinases, which are crucial in many disease states. researchgate.netnih.gov

There is significant potential in optimizing the structure of this compound to enhance its therapeutic index for anticancer applications. tjnpr.orgmdpi.com Structure-based drug design, aided by computational docking studies, could guide the synthesis of next-generation derivatives with improved potency and selectivity for cancer-related targets like VEGFR-2 or K-Ras. biointerfaceresearch.com The development of its metal complexes as metallodrugs is also a promising strategy, as coordination to metals like platinum or gold can introduce novel mechanisms of action and cytotoxicity. tjnpr.orgmdpi.com

In the field of antimicrobial research, this compound could serve as a lead compound for tackling antimicrobial resistance. Future work could focus on creating derivatives that overcome existing resistance mechanisms or that work in synergy with current antibiotics.

Furthermore, its ability to bind metal ions could be harnessed to develop chemosensors. By incorporating fluorophores or chromophores into the molecular structure, derivatives of this compound could be engineered to detect specific metal cations in biological or environmental samples through changes in fluorescence or color. tjnpr.org The versatility of the thiourea scaffold, combined with the influential properties of the fluorine substituent, ensures that this compound will remain a valuable molecule for future explorations in medicinal chemistry and chemical biology.

Q & A

Q. What are the common synthetic routes for preparing N-(4-fluorobenzyl)thiourea and its derivatives?

this compound is typically synthesized via the reaction of 4-fluorobenzoylisothiocyanate with ammonia or substituted amines under controlled conditions. For example, details a method where 4-fluorobenzoylisothiocyanate is refluxed with ammonia in acetone under nitrogen, yielding the product in 78% after recrystallization. Derivatives are often synthesized by varying substituents on the benzyl or thiourea moieties using alkylation, acylation, or coupling reactions. Key parameters include solvent choice (e.g., acetone or methanol), reaction temperature (reflux conditions), and stoichiometric ratios of reagents. Purity is confirmed via elemental analysis and recrystallization .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

X-ray crystallography is the gold standard for structural elucidation. reveals that the thiourea moiety and aromatic ring in this compound exhibit a torsion angle of 44.6° due to steric and electronic effects. Intermolecular N–H···S and N–H···F hydrogen bonds form 2D sheets, stabilizing the crystal lattice. Refinement includes isotropic displacement parameters for hydrogen atoms, validated via difference Fourier syntheses. Spectroscopic techniques (e.g., IR, NMR) complement crystallographic data by confirming functional groups and hydrogen-bonding networks .

Advanced Research Questions

Q. What computational methods are employed to predict the binding affinity of this compound derivatives to biological targets?

Molecular docking (e.g., AutoDock, Schrödinger Suite) and density functional theory (DFT) are used to model interactions. highlights docking studies for antitumor thiourea derivatives, where substituents like fluorobenzyl groups enhance binding to kinase domains via hydrophobic interactions and hydrogen bonding. Advanced methods include molecular dynamics simulations to assess stability of ligand-receptor complexes over time. These computational tools help prioritize derivatives for synthesis, reducing experimental costs .

Q. How do structural modifications at the benzyl and thiourea groups influence antitumor activity?

Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing groups (e.g., fluorine) on the benzyl ring enhance cytotoxicity by improving membrane permeability and target affinity. shows that N-benzylthioureas with para-fluorine substitutions exhibit IC₅₀ values <10 μM against cancer cell lines. Modifications to the thiourea group (e.g., replacing sulfur with oxygen) reduce activity, emphasizing the critical role of the thiocarbonyl moiety in metal coordination or hydrogen bonding .

Q. What analytical techniques resolve contradictions in biological activity data for thiourea derivatives?

Discrepancies in cytotoxicity or enzyme inhibition data are addressed via orthogonal methods:

- In vitro assays : Dose-response curves (MTT, SRB) across multiple cell lines to confirm selectivity.

- Structural validation : X-ray crystallography or NMR to verify purity and confirm substituent positions.

- Computational validation : Comparing docking predictions with experimental IC₅₀ values to identify outliers.

For example, correlates hydrogen-bonding patterns with antimicrobial activity, explaining variability in efficacy across derivatives .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.